SCR7 (CAS 1533426-72-0) is a highly specific small-molecule inhibitor of DNA Ligase IV, a terminal enzyme in the non-homologous end joining (NHEJ) DNA repair pathway [1]. By selectively binding the DNA binding domain of Ligase IV, SCR7 prevents the sealing of double-strand breaks, thereby shifting the cellular repair machinery toward the high-fidelity homology-directed repair (HDR) pathway [2]. In procurement and material selection contexts, SCR7 is primarily sourced as a critical reagent to enhance CRISPR-Cas9 precise gene knock-in efficiencies, which are historically limited by dominant NHEJ activity [1]. Buyers must evaluate SCR7 sources based on structural stability—specifically differentiating between the unstable parental form and the auto-cyclized SCR7 pyrazine—as well as lot-to-lot purity, which directly dictates its effective concentration and cytotoxicity profile in sensitive cell lines and embryonic microinjection workflows .
Substituting SCR7 with generic NHEJ inhibitors, such as the DNA-PKcs inhibitor Nu7441, or broad-spectrum HDR enhancers like RS-1, often yields inconsistent results due to locus-specific and cell-type-dependent repair preferences[1]. Upstream inhibitors like Nu7441 block early NHEJ complex assembly, which can inadvertently trigger alternative error-prone pathways (e.g., MutEJ) in certain cell lines, whereas SCR7 acts downstream directly on Ligase IV, capitalizing on cells already committed to the final ligation step [1]. Furthermore, procuring unverified or crude SCR7 risks utilizing the unstable parental compound rather than the stable, auto-cyclized SCR7 pyrazine form . This structural instability in aqueous media leads to unpredictable dosing, variable IC50 thresholds, and irreproducible HDR enhancement, making the procurement of highly pure, structurally verified SCR7 critical for standardized and scalable genome editing workflows .
When utilized in CRISPR-Cas9 workflows, SCR7 significantly outperforms standard, unoptimized protocols by directly suppressing competitive NHEJ. In mammalian cell models, optimized low-dose SCR7 treatment increases the efficiency of HDR-mediated precise genome editing by up to 19-fold in MelJuSo cells, and approximately 3-fold in A549 cells at concentrations as low as 0.01 µM[1]. This magnitude of enhancement is consistently higher than baseline vehicle controls, making SCR7 a critical procurement choice for laboratories seeking to minimize the extensive time and labor costs associated with screening for rare knock-in clones[1].
| Evidence Dimension | Fold-increase in HDR-mediated insertion efficiency |
| Target Compound Data | Up to 19-fold increase (MelJuSo); 3-fold increase at 0.01 µM (A549) |
| Comparator Or Baseline | Untreated vehicle control (standard CRISPR-Cas9 protocol) |
| Quantified Difference | 3-fold to 19-fold higher precise genome editing efficiency |
| Conditions | Mammalian cell lines treated with optimized low-dose SCR7 during CRISPR-Cas9 transfection |
Procuring SCR7 allows researchers to overcome the inherently low baseline efficiency of precise gene knock-ins, significantly reducing the downstream cost of clonal screening.
The chemical stability of the NHEJ inhibitor is paramount for reproducible long-term cell culture exposure. The parental form of SCR7 is inherently unstable in aqueous environments and spontaneously auto-cyclizes into SCR7 pyrazine . Procuring the pre-cyclized SCR7 pyrazine form, or high-purity SCR7 with verified conversion kinetics, ensures consistent Ligase IV inhibition over 24-72 hour incubation periods . Utilizing crude or degraded SCR7 introduces severe dose-response variability, meaning that sourcing the stable pyrazine derivative is essential for maintaining workflow reproducibility in sensitive editing applications .
| Evidence Dimension | Active inhibitor stability in aqueous culture conditions |
| Target Compound Data | Stable SCR7 pyrazine form maintains consistent Ligase IV inhibition |
| Comparator Or Baseline | Unstable parental SCR7 (prone to variable auto-cyclization) |
| Quantified Difference | Eliminates dose-response variability caused by spontaneous structural conversion |
| Conditions | In vitro cell culture requiring sustained Ligase IV inhibition over 24-72 hours |
Buyers must specifically procure the stable SCR7 pyrazine form (or verify lot stability) to ensure reproducible dosing and avoid batch-to-batch experimental failure.
A critical procurement consideration for small-molecule enhancers is the therapeutic window between efficacy and toxicity. SCR7 demonstrates an IC50 of approximately 40-50 µM in MCF-7 and HCT-116 cells after 72 hours of exposure[1]. However, its peak HDR-enhancing activity occurs at significantly lower, non-toxic concentrations (e.g., 0.01-1 µM) [1]. This wide separation between the effective dose and the apoptotic threshold allows for seamless integration into mainstream laboratory workflows without compromising cell viability, provided that high-purity material is sourced to prevent off-target toxicity from contaminants [1].
| Evidence Dimension | Cell viability and IC50 concentration |
| Target Compound Data | Optimal HDR enhancement at non-toxic 0.01-1 µM |
| Comparator Or Baseline | Apoptotic threshold at IC50 of ~40-50 µM |
| Quantified Difference | Maintains >90% cell viability at working doses with a 40-fold safety margin |
| Conditions | 72-hour continuous exposure in human cancer cell lines (MCF-7, HCT-116) |
Understanding the strict separation between the HDR-enhancing dose and the apoptotic IC50 threshold dictates procurement volumes and necessitates high-purity material.
For advanced industrial cell-line engineering, SCR7 demonstrates excellent formulation compatibility when used in combination with other pathway modulators. In human iPS cells undergoing cold-shock CRISPR electroporation, co-administration of SCR7 (Ligase IV inhibitor) and Nu7441 (DNA-PKcs inhibitor) achieved a 30.5% biallelic repair rate, compared to just 5.3% in untreated controls [1]. This synergistic 5.7-fold increase in biallelic knock-in frequency proves that SCR7 can be effectively integrated into complex, multiplexed small-molecule cocktails to overcome the limitations of single-agent treatments [1].
| Evidence Dimension | Biallelic HDR repair frequency |
| Target Compound Data | 30.5% biallelic repair (SCR7 + Nu7441 combination) |
| Comparator Or Baseline | 5.3% biallelic repair (untreated control) |
| Quantified Difference | 5.7-fold higher biallelic knock-in frequency |
| Conditions | Human iPS cells undergoing cold-shock CRISPR electroporation |
Procuring SCR7 as part of a combinatorial small-molecule cocktail maximizes biallelic editing, drastically reducing downstream screening bottlenecks in iPSC engineering.
Due to its ability to increase HDR efficiency up to 19-fold[1], SCR7 is a highly effective choice for core facilities and industrial labs generating precise knock-in mammalian cell lines. Its wide safety margin between the effective dose and IC50 threshold [2] ensures that sensitive cells remain viable during the critical 48-72 hour post-transfection recovery window.
The stable SCR7 pyrazine form is highly suitable for microinjection media used in murine and zebrafish transgenics . Its predictable aqueous stability ensures that the Ligase IV inhibition remains constant during the early embryonic cleavage stages, providing reproducible increases in HDR without causing developmental toxicity .
In stem cell engineering, where baseline HDR is notoriously low, SCR7 is procured to formulate synergistic editing cocktails. When combined with upstream inhibitors like Nu7441, SCR7 drives a nearly 6-fold increase in biallelic repair [3], making it indispensable for generating homozygous disease models or therapeutic cell lines.